molecular formula C14H19F3N2O4 B3040287 Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate CAS No. 1823420-46-7

Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B3040287
CAS No.: 1823420-46-7
M. Wt: 336.31 g/mol
InChI Key: AKBJEAUCFQISHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound featuring a 3,7-diazabicyclo[3.3.1]nonane scaffold. This structure includes a ketone group at position 9, a tert-butyl carbamate protecting group at position 3, and a 2,2,2-trifluoroacetyl substituent at position 7. The trifluoroacetyl group is strongly electron-withdrawing, which may enhance reactivity in nucleophilic acyl substitution or influence metabolic stability in pharmaceutical contexts .

Properties

IUPAC Name

tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O4/c1-13(2,3)23-12(22)19-6-8-4-18(11(21)14(15,16)17)5-9(7-19)10(8)20/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBJEAUCFQISHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate (CAS Number: 1823420-46-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents an overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C14H19F3N2O4
  • Molecular Weight : 336.31 g/mol
  • Purity : 95%
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 400.2 ± 45.0 °C at 760 mmHg
  • Flash Point : 195.8 ± 28.7 °C

The structure includes a bicyclic system with two nitrogen atoms, which is known to interact with biological targets such as receptors and enzymes.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that the 3,7-diazabicyclo[3.3.1]nonane scaffold, which is present in this compound, interacts with nicotinic acetylcholine receptors (nAChRs). These receptors are critical for neurotransmission and are implicated in various neurological disorders.

A study demonstrated that modifications to the scaffold can enhance binding affinity and selectivity for specific nAChR subtypes, particularly α4β2(∗) receptors. This suggests potential applications in treating conditions like Alzheimer's disease and other cognitive impairments .

Antitumor Activity

In a patent publication discussing related compounds, it was noted that certain derivatives of the diazabicyclo structure exhibited potent anti-tumor activity by inhibiting Class I PI3-kinase enzymes. This pathway is crucial in cancer biology as it regulates cell proliferation and survival . The potential of this compound in this context remains to be fully explored.

Study on Neuroprotective Effects

A recent study focused on the neuroprotective effects of compounds similar to this compound found that these compounds could reduce neuronal apoptosis in models of neurodegeneration. The mechanism involved modulation of oxidative stress pathways and enhancement of neuronal survival signals .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/TargetReferences
Interaction with nAChRsBinds selectively to α4β2(∗) receptors
Antitumor ActivityInhibition of Class I PI3-kinase
Neuroprotective EffectsModulation of oxidative stress

Scientific Research Applications

Antiviral Agents

Research indicates that compounds similar to tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate may exhibit antiviral properties by inhibiting viral replication mechanisms. The structural features of this compound allow it to interact effectively with viral enzymes.

Anticancer Research

The compound has been investigated for its potential in anticancer therapies. Its ability to interfere with cellular pathways involved in tumor growth and proliferation is under study, with preliminary results suggesting cytotoxic effects on various cancer cell lines.

Neuroprotective Effects

Studies have explored the neuroprotective capabilities of similar diazabicyclo compounds, indicating potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic compounds similar to this compound showed promising activity against influenza viruses by inhibiting hemagglutinin activity.

Case Study 2: Anticancer Properties

In a recent investigation reported in Cancer Research, researchers synthesized analogs of this compound and assessed their effects on human breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis.

Case Study 3: Neuroprotection

Research featured in Neuropharmacology highlighted the neuroprotective effects of related diazabicyclo compounds in animal models of neurodegeneration, suggesting that these compounds can reduce cognitive decline associated with aging.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3,7-diazabicyclo[3.3.1]nonane scaffold is versatile, with modifications at positions 3, 7, and 9 leading to diverse applications. Below is a detailed comparison of structurally related compounds:

Substituent Variations at Position 7

Compound Name Substituent at Position 7 Key Features Applications/Findings References
Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate 2,2,2-Trifluoroacetyl Electron-withdrawing group enhances electrophilicity; may improve metabolic stability. Likely intermediate for pharmaceuticals or catalysts (inferred from analogs).
Tert-butyl 9-oxo-7-(1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate 4-Amino-TEMPO radical Paramagnetic properties; stable radical confirmed by ESR and X-ray diffraction. Spin labeling, magnetic resonance studies.
Tert-butyl 7-benzyl-9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate Benzyl Lipophilic protecting group; common intermediate in nicotinic receptor ligand synthesis. Subtype-selective nicotinic acetylcholine receptor modulation.
Tert-butyl 7-(2-oxo-2-(bicyclo[2.2.1]heptyl)ethyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate Bicyclo[2.2.1]heptane-linked oxoalkyl chain Steric hindrance from bulky substituent; used in organocatalytic reactions. Catalysis in asymmetric synthesis (e.g., β-nitrostyrene reactions).

Scaffold Modifications: Oxygen vs. Nitrogen Heteroatoms

  • Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride: Replaces a nitrogen with oxygen at position 9, reducing basicity. This modification alters hydrogen-bonding capacity and solubility, making it suitable for coordination chemistry or metal complexation .
  • Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate: Mono-aza variant with a hydroxyl group at position 8. Used as a precursor for pyrazine derivatives in drug discovery .

Pharmacological and Catalytic Relevance

  • Organocatalysis: Bulky substituents (e.g., bicyclo[2.2.1]heptane) improve enantioselectivity in β-nitrostyrene reactions .
  • Paramagnetic applications : TEMPO derivatives enable radical-based studies in biological systems .

Table 1: Physicochemical Properties of Selected Compounds

Compound (CAS No.) Molecular Formula Molecular Weight Boiling Point (°C) Stability Notes
Tert-butyl 7-benzyl-9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate (227940-70-7) C₁₉H₂₆N₂O₃ 330.42 Not reported Stable at 2–8°C; hygroscopic
Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride C₁₁H₂₀ClN₂O₃ 263.74 Not reported Sensitive to moisture
Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (909135-31-5) C₁₃H₂₁NO₃ 239.32 Not reported ≥97% purity; stored at RT

Table 2: Hazard Profiles (GHS Classification)

Compound Hazard Statements Precautionary Measures
Benzyl derivative (227940-70-7) H302 (oral toxicity), H315/H319 (skin/eye irritation) Use PPE; avoid inhalation
TEMPO derivative Not reported Handle under inert atmosphere due to radical nature

Q & A

Q. Basic

  • Storage : 2–8°C in airtight, light-resistant containers under inert gas (N2_2/Ar) to prevent hydrolysis of the trifluoroacetyl group .
  • Handling : Use gloves and respiratory protection to avoid inhalation/contact (see SDS guidelines for similar bicyclo compounds) .

How does the bicyclo[3.3.1]nonane scaffold influence conformational dynamics and reactivity?

Advanced
The scaffold exhibits chair-boat or chair-chair conformers depending on substituents, as shown by X-ray crystallography:

  • Trifluoroacetyl Group : Electron-withdrawing effects stabilize boat conformations, increasing electrophilicity at the ketone moiety .
  • Reactivity Implications :
    • Enhanced susceptibility to nucleophilic attack at the 9-oxo position.
    • Steric hindrance from the tert-butyl group slows axial substitution reactions .

What strategies resolve contradictions in biological activity data for analogs of this compound?

Advanced
Discrepancies in activity (e.g., antiarrhythmic vs. inert profiles) arise from:

  • Conformational Flexibility : Chair-boat vs. chair-chair conformers alter target binding (e.g., nicotinic acetylcholine receptors) .
  • Methodological Adjustments :
    • In Silico Docking : Compare binding poses of analogs using molecular dynamics simulations.
    • Pharmacophore Mapping : Identify critical substituents (e.g., trifluoroacetyl enhances metabolic stability vs. benzyl) .

What challenges arise in characterizing degradation products under acidic/basic conditions?

Q. Advanced

  • Degradation Pathways :
    • Acidic Hydrolysis : Cleavage of the tert-butyl ester to carboxylic acid (confirmed by LC-MS) .
    • Basic Conditions : Retro-Mannich reactions fragment the bicyclo scaffold .
  • Mitigation :
    • Use buffered conditions (pH 6–7) during synthesis/storage.
    • Employ stability-indicating HPLC methods to track degradation .

How do structural analogs of this compound compare in targeting subtype-selective receptors?

Q. Advanced

  • Benzyl vs. Trifluoroacetyl Analogs :
    • Benzyl Derivatives : Higher affinity for α4β2 nicotinic receptors due to hydrophobic interactions .
    • Trifluoroacetyl Derivatives : Improved selectivity for σ-1 receptors via dipole interactions .
  • Screening Protocol :
    • Radioligand binding assays (e.g., 3^3H-cytisine for nicotinic receptors).
    • Functional assays (e.g., calcium flux in HEK293 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.